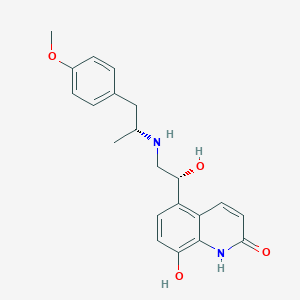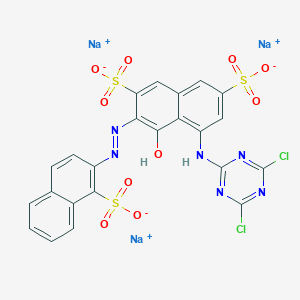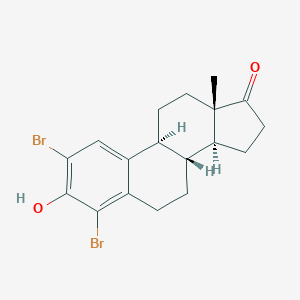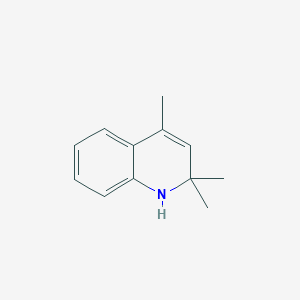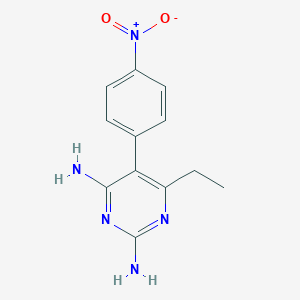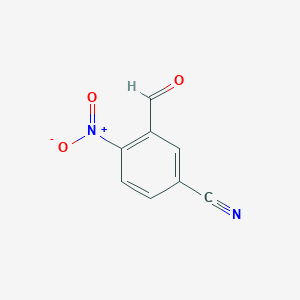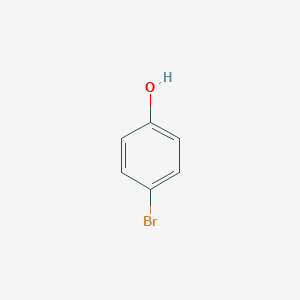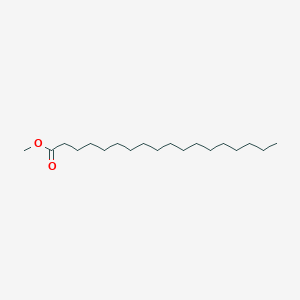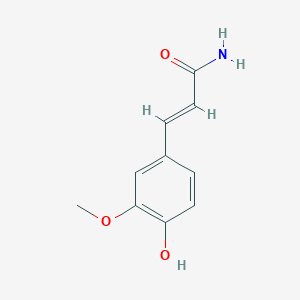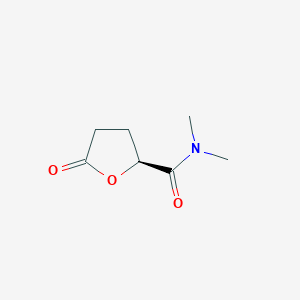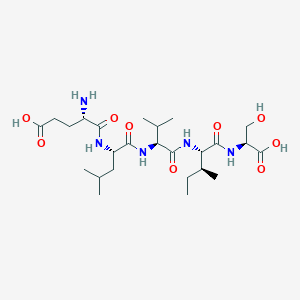
Glutamyl-leucyl-valyl-isoleucyl-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamyl-leucyl-valyl-isoleucyl-serine (ELVIS) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and agriculture. ELVIS is a pentapeptide composed of the amino acids glutamine, leucine, valine, isoleucine, and serine, in that order.
作用機序
The mechanism of action of Glutamyl-leucyl-valyl-isoleucyl-serine is not fully understood. However, it has been shown to interact with certain proteins in the body, such as the nuclear factor-kappa B (NF-κB) and toll-like receptor 4 (TLR4). These interactions may be responsible for the anti-inflammatory and antimicrobial properties of Glutamyl-leucyl-valyl-isoleucyl-serine.
生化学的および生理学的効果
Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine has anti-inflammatory and antimicrobial properties. Glutamyl-leucyl-valyl-isoleucyl-serine has also been shown to inhibit the growth of certain cancer cells. In vivo studies have demonstrated that Glutamyl-leucyl-valyl-isoleucyl-serine can reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
One advantage of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that it is relatively easy to synthesize using SPPS. Glutamyl-leucyl-valyl-isoleucyl-serine is also stable and can be stored for extended periods of time. However, one limitation of using Glutamyl-leucyl-valyl-isoleucyl-serine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of Glutamyl-leucyl-valyl-isoleucyl-serine. One direction is to further investigate its mechanism of action and how it interacts with proteins in the body. Another direction is to study its potential use as a biomarker for cancer diagnosis and prognosis. Additionally, Glutamyl-leucyl-valyl-isoleucyl-serine could be further studied for its potential use in the development of new antibiotics. Finally, Glutamyl-leucyl-valyl-isoleucyl-serine could be used as a model peptide to study protein-protein interactions and develop new drugs that target specific proteins.
合成法
Glutamyl-leucyl-valyl-isoleucyl-serine can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the stepwise addition of protected amino acids to a growing peptide chain. The peptide chain is attached to a solid support, which allows for easy purification of the final product.
科学的研究の応用
Glutamyl-leucyl-valyl-isoleucyl-serine has been studied extensively for its potential applications in various fields. In medicine, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Glutamyl-leucyl-valyl-isoleucyl-serine has also been studied for its potential use as a biomarker for cancer diagnosis and prognosis. In biotechnology, Glutamyl-leucyl-valyl-isoleucyl-serine has been used as a model peptide to study protein-protein interactions. In agriculture, Glutamyl-leucyl-valyl-isoleucyl-serine has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
特性
CAS番号 |
142525-11-9 |
|---|---|
製品名 |
Glutamyl-leucyl-valyl-isoleucyl-serine |
分子式 |
C25H45N5O9 |
分子量 |
559.7 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H45N5O9/c1-7-14(6)20(24(37)28-17(11-31)25(38)39)30-23(36)19(13(4)5)29-22(35)16(10-12(2)3)27-21(34)15(26)8-9-18(32)33/h12-17,19-20,31H,7-11,26H2,1-6H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)(H,32,33)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChIキー |
MJWYCUZCRGLCBD-BGZMIMFDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
その他のCAS番号 |
142525-11-9 |
配列 |
ELVIS |
同義語 |
ELVIS Glu-Leu-Val-Ile-Ser glutamyl-leucyl-valyl-isoleucyl-serine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





